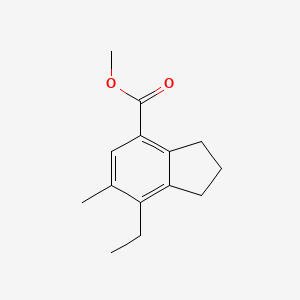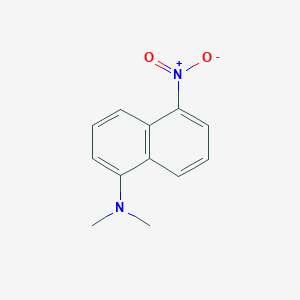
Cyclopentanol, 1-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanol, 1-(1-naphthalenyl)- is an organic compound that belongs to the class of cycloalkanols It features a cyclopentanol moiety attached to a naphthalene ring, making it a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanol, 1-(1-naphthalenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with 1-naphthylmagnesium bromide, followed by hydrolysis. This reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether.
Another method involves the hydrogenation of 1-(1-naphthalenyl)cyclopentene in the presence of a metal catalyst like palladium or platinum. This process is carried out under high pressure and temperature to achieve the desired product.
Industrial Production Methods
Industrial production of cyclopentanol, 1-(1-naphthalenyl)- often involves the catalytic hydrogenation of naphthalene derivatives. This method is favored due to its efficiency and scalability. The reaction conditions include high pressure, elevated temperatures, and the use of a suitable hydrogenation catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert cyclopentanol, 1-(1-naphthalenyl)- to its corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in cyclopentanol, 1-(1-naphthalenyl)- can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Applications De Recherche Scientifique
Cyclopentanol, 1-(1-naphthalenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical processes.
Mécanisme D'action
The mechanism of action of cyclopentanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. These interactions can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanol: A simpler analog without the naphthalene ring.
1-Naphthol: Contains the naphthalene ring but lacks the cyclopentanol moiety.
Cyclopentylamine: Similar cyclopentane structure but with an amine group instead of a hydroxyl group.
Uniqueness
Cyclopentanol, 1-(1-naphthalenyl)- is unique due to its combination of a cyclopentanol moiety and a naphthalene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
74709-98-1 |
|---|---|
Formule moléculaire |
C15H16O |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-naphthalen-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C15H16O/c16-15(10-3-4-11-15)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2 |
Clé InChI |
QYMSNDJPMFGWJW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11889217.png)


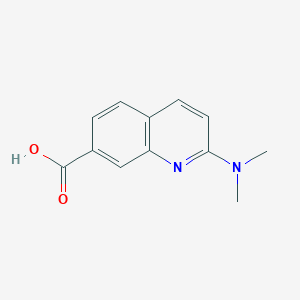
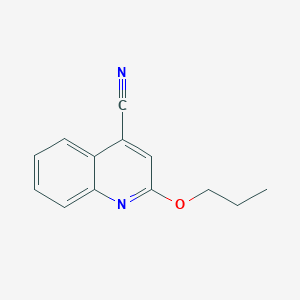
![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
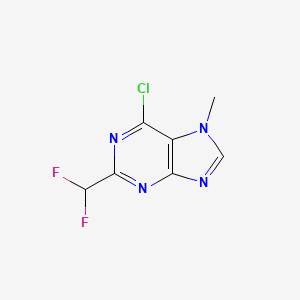



![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)
